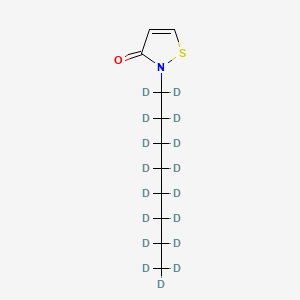

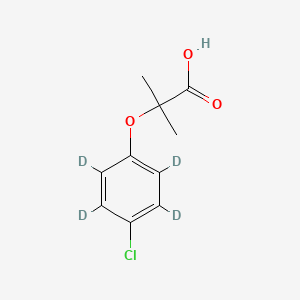

Clofibric-d4 Acid

Übersicht

Beschreibung

Clofibric Acid-d4 is a deuterium-labeled analog of Clofibric Acid, a compound known for its role as a lipid regulator. Clofibric Acid is the active metabolite of several lipid-lowering agents, including Clofibrate, Etofibrate, and Etofyllinclofibrate. It functions as an agonist for peroxisome proliferator-activated receptor alpha (PPARα), exhibiting hypolipidemic effects. Clofibric Acid is also utilized as an herbicide .

Wirkmechanismus

Target of Action

Clofibric-d4 Acid, a deuterium-labeled form of Clofibric Acid , is an active metabolite of lipid regulators such as Clofibrate, Etofibrate, and Etofyllinclofibrate . Its primary target is the peroxisome proliferator-activated receptor alpha (PPARα) . PPARα is a nuclear receptor that plays a crucial role in regulating the metabolism of fats, including processes like β-oxidation and adipogenesis .

Mode of Action

this compound, similar to its parent compound Clofibric Acid, acts as an agonist of PPARα . It increases the activity of extrahepatic lipoprotein lipase (LL), leading to an increase in lipoprotein triglyceride lipolysis . This process results in the degradation of chylomicrons, conversion of very low-density lipoproteins (VLDLs) to low-density lipoproteins (LDLs), and conversion of LDLs to high-density lipoproteins (HDLs) . This action is accompanied by a slight increase in the secretion of lipids into the bile and ultimately the intestine .

Biochemical Pathways

The action of this compound affects several biochemical pathways. By increasing the activity of lipoprotein lipase, it promotes the conversion of VLDL to LDL, thereby reducing the level of VLDL . This process also leads to an increase in the level of HDL . The compound’s action on these lipid metabolic pathways contributes to its hypolipidemic effects .

Pharmacokinetics

The pharmacokinetics of this compound are expected to be similar to those of Clofibric Acid. Clofibric Acid is known to have a high protein binding rate, variable at therapeutic concentrations . It is metabolized through hydrolysis to clofibric acid and hepatic glucuronidation . The elimination half-life is highly variable, with an average of 18-22 hours, and it is prolonged in renal failure . The compound is primarily excreted renally, accounting for 95 to 99% of excretion .

Result of Action

The action of this compound at the molecular and cellular level results in a decrease in serum lipids by reducing the VLDL fraction rich in triglycerides . Serum cholesterol may also decrease, particularly in patients whose cholesterol elevation is due to the presence of intermediate-density lipoproteins (IDLs) as a result of Type III hyperlipoproteinemia . The reduction of triglycerides in some patients may be associated with an increase in ldl cholesterol .

Biochemische Analyse

Biochemical Properties

Clofibric-d4 Acid interacts with various enzymes and proteins, particularly those involved in lipid metabolism. It is a PPARα agonist, exhibiting hypolipidemic effects . PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, including those encoding for enzymes involved in fatty acid oxidation .

Cellular Effects

This compound influences cell function by modulating lipid metabolism. By activating PPARα, it can alter cell signaling pathways, gene expression, and cellular metabolism . For instance, it can reduce serum cholesterol, phospholipid, and triglyceride levels .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PPARα, acting as an agonist . This binding leads to the activation of PPARα, which in turn regulates the transcription of genes involved in lipid metabolism. This can result in changes in gene expression, enzyme activation or inhibition, and alterations in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows a high removal efficiency but a low mineralization rate within a 120-minute treatment . This suggests that the effects of this compound can change over time, potentially due to its stability, degradation, or long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, dietary administration of Clofibric Acid (the non-deuterated form) at concentrations ranging from 0.067% to 0.22% has been shown to reduce serum cholesterol, phospholipid, and triglyceride levels in rats .

Metabolic Pathways

This compound is involved in lipid metabolism pathways. It interacts with enzymes involved in these pathways, such as those involved in fatty acid oxidation . By activating PPARα, it can influence metabolic flux and metabolite levels .

Subcellular Localization

Given its role as a PPARα agonist, it is likely to be found in the nucleus where it can influence gene transcription .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Clofibrat-d4 wird durch die Einarbeitung von Deuterium in Clofibrat synthetisiert. Der Prozess beinhaltet die Deuterierung der Wasserstoffatome in der Verbindung. Dies kann durch verschiedene Methoden erreicht werden, darunter katalytische Austauschreaktionen unter Verwendung von Deuteriumgas oder deuterierten Lösungsmitteln. Die Reaktionsbedingungen beinhalten typischerweise erhöhte Temperaturen und Drücke, um den Austausch von Wasserstoff gegen Deuterium zu erleichtern .

Industrielle Produktionsverfahren: Die industrielle Produktion von Clofibrat-d4 folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Spezialreaktoren und Katalysatoren, um eine effiziente Deuterierung zu gewährleisten. Die Reinheit des Endprodukts ist entscheidend und wird oft durch mehrere Reinigungsschritte erreicht, einschließlich Kristallisation und Chromatographie .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Clofibrat-d4 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können Clofibrat-d4 in Alkohole oder andere reduzierte Formen umwandeln.

Substitution: Der aromatische Ring in Clofibrat-d4 kann elektrophilen Substitutionsreaktionen unterliegen, wie z. B. Halogenierung oder Nitrierung.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene (Chlor, Brom) und Nitriergemische (Salpetersäure und Schwefelsäure) werden eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise führt Oxidation typischerweise zu Carbonsäuren, während Reduktion Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Clofibrat-d4 wird in der wissenschaftlichen Forschung aufgrund seiner stabilen Isotopenmarkierung weit verbreitet eingesetzt. Einige wichtige Anwendungen umfassen:

Analytische Chemie: Wird als interner Standard für die Quantifizierung von Clofibrat in verschiedenen Proben mit Techniken wie Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Massenspektrometrie (LC-MS) verwendet.

Pharmakokinetik: Wird in Studien eingesetzt, um die metabolischen und pharmakokinetischen Profile von Clofibrat und seinen Derivaten zu verstehen.

Umweltwissenschaften: Wird in der Forschung über das Umweltverhalten und den biologischen Abbau von Clofibrat eingesetzt, insbesondere in Studien zur Abwasserbehandlung

5. Wirkmechanismus

Clofibrat-d4 wirkt, wie sein nicht-deuteriertes Gegenstück, als Agonist für den Peroxisomen-Proliferator-aktivierten Rezeptor alpha (PPARα). Dieser Rezeptor spielt eine entscheidende Rolle im Lipidstoffwechsel, indem er die Expression von Genen reguliert, die an der Fettsäureoxidation und dem Lipoproteinstoffwechsel beteiligt sind. Durch die Aktivierung von PPARα verstärkt Clofibrat-d4 den Abbau von Triglyceriden und senkt den Gehalt an sehr-niedermolekularen Lipoproteinen (VLDL) und niedermolekularen Lipoproteinen (LDL) im Blutkreislauf .

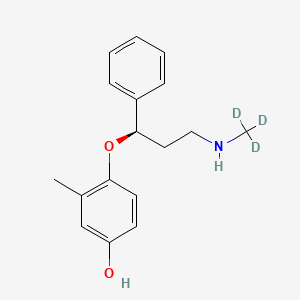

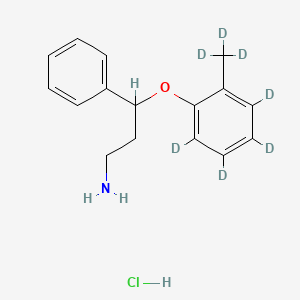

Ähnliche Verbindungen:

Clofibrat: Die Stammverbindung von Clofibrat, die als lipidsenkendes Mittel verwendet wird.

Etofibrat: Ein weiterer Lipidregulator, der zu Clofibrat metabolisiert wird.

Etofyllinclofibrat: Eine Verbindung mit ähnlichen lipidsenkenden Wirkungen, die ebenfalls zu Clofibrat metabolisiert wird

Einzigartigkeit: Clofibrat-d4 ist aufgrund seiner Deuteriummarkierung einzigartig, die besondere Vorteile in analytischen und pharmakokinetischen Studien bietet. Das Vorhandensein von Deuteriumatomen kann die Stoffwechselwege verändern und die Stabilität der Verbindung verbessern, was sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .

Vergleich Mit ähnlichen Verbindungen

Clofibrate: The parent compound of Clofibric Acid, used as a lipid-lowering agent.

Etofibrate: Another lipid regulator that metabolizes into Clofibric Acid.

Etofyllinclofibrate: A compound with similar hypolipidemic effects, also metabolizing into Clofibric Acid

Uniqueness: Clofibric Acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical and pharmacokinetic studies. The presence of deuterium atoms can alter the metabolic pathways and improve the stability of the compound, making it a valuable tool in scientific research .

Eigenschaften

IUPAC Name |

2-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13)/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCGAZHTZHNUAI-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OC(C)(C)C(=O)O)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80724530 | |

| Record name | 2-{[4-Chloro(~2~H_4_)phenyl]oxy}-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184991-14-7 | |

| Record name | 2-{[4-Chloro(~2~H_4_)phenyl]oxy}-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

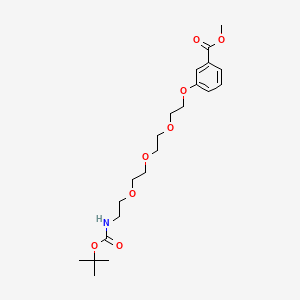

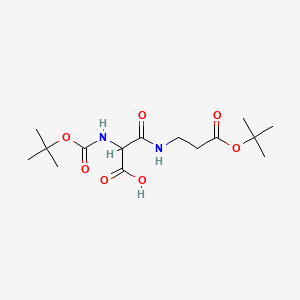

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8](/img/structure/B562903.png)

![3-[14-(N-Boc-amino)-21,21-dimethyl-13,15,19-trioxo-3,6,9,20-tetraoxa-12,16-diazadocosyloxy]benzoic Acid](/img/structure/B562908.png)

![tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa- 12,16-diazanonadecan-19-oate](/img/structure/B562909.png)